molecular formula C14H11ClO3 B6403450 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261929-21-8

4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6403450
CAS RN: 1261929-21-8
M. Wt: 262.69 g/mol
InChI Key: DZPONAYXABCXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% (4-CMPBA-95) is a synthetic, organic compound belonging to the group of phenylcarboxylic acids. It is a white, crystalline solid with a molecular weight of 250.58 g/mol and a melting point of approximately 125°C. 4-CMPBA-95 is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. Due to its wide range of applications, 4-CMPBA-95 has become a commonly used compound in research facilities around the world.

Scientific Research Applications

4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used in organic synthesis as an intermediate for the preparation of other compounds. It is also used in drug discovery, as it can be used to screen for compounds that have potential therapeutic effects. In addition, 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has been used in biochemistry as a substrate for enzyme assays, as well as in the study of protein-protein interactions.

Mechanism of Action

4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Inhibition of these enzymes can lead to the inhibition of inflammation, which is why 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential therapeutic effects.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidative, and anti-microbial effects. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, Streptococcus mutans, and Escherichia coli. In addition, 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has been shown to possess anti-tumor activity and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its low cost and availability, as well as its ease of synthesis. Additionally, 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% can be used in a variety of different assays, making it a versatile compound for research purposes. However, there are some limitations to using 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% is a relatively toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95%. These include further studies into its potential therapeutic effects, such as its anti-inflammatory, anti-oxidative, and anti-microbial properties. Additionally, further research could be conducted into its potential use in cancer therapy, as well as its ability to inhibit the growth of certain bacteria. Finally, further research could be conducted into the synthesis of derivatives and analogs of 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95%, as well as the development of new synthetic routes.

Synthesis Methods

4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-5-methylphenol with sodium hydroxide in an aqueous solution. This produces the sodium salt of 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95%, which can then be converted to the acid form by treatment with hydrochloric acid.

properties

IUPAC Name

4-(3-chloro-5-methylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-4-10(6-11(15)5-8)9-2-3-12(14(17)18)13(16)7-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPONAYXABCXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690326
Record name 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-21-8
Record name 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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